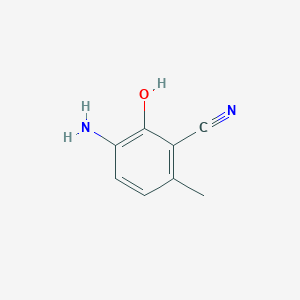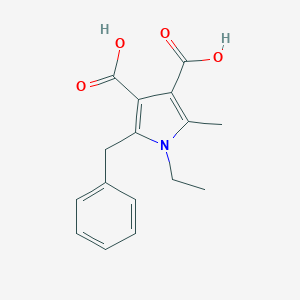![molecular formula C6H13FN2 B065105 [3-(fluoromethyl)pyrrolidin-3-yl]methanamine CAS No. 162687-15-2](/img/structure/B65105.png)
[3-(fluoromethyl)pyrrolidin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminomethyl-3-fluoromethylpyrrolidine is a fluorinated azaheterocycle of significant interest in the field of medicinal chemistry. This compound is known for its potential as a bifunctional building block in the synthesis of fluorinated pharmaceutical compounds . The presence of both an aminomethyl and a fluoromethyl group on the pyrrolidine ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-3-fluoromethylpyrrolidine typically involves the regioselective bromofluorination of N-Boc-3-methylenepyrrolidine using triethylamine trihydrofluoride (Et3N.3HF) and N-bromosuccinimide (NBS) . This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-Aminomethyl-3-fluoromethylpyrrolidine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-3-fluoromethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-aminomethylpyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3-Aminomethyl-3-fluoromethylpyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminomethyl-3-fluoromethylpyrrolidine involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways . The aminomethyl group can form hydrogen bonds with target proteins, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyl-4-fluoropiperidine: Another fluorinated azaheterocycle with similar synthetic routes and applications.
3-Fluoropyrrolidine: Lacks the aminomethyl group but shares the fluoromethyl functionality.
Uniqueness
3-Aminomethyl-3-fluoromethylpyrrolidine is unique due to the presence of both aminomethyl and fluoromethyl groups on the pyrrolidine ring. This dual functionality enhances its chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
162687-15-2 |
|---|---|
Molecular Formula |
C6H13FN2 |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
[3-(fluoromethyl)pyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C6H13FN2/c7-3-6(4-8)1-2-9-5-6/h9H,1-5,8H2 |
InChI Key |
VUEBHWKQKMZJMJ-UHFFFAOYSA-N |
SMILES |
C1CNCC1(CN)CF |
Canonical SMILES |
C1CNCC1(CN)CF |
Synonyms |
(3-(FLUOROMETHYL)PYRROLIDIN-3-YL)METHANAMINE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B65038.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B65042.png)
![5,5-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B65047.png)



![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)



